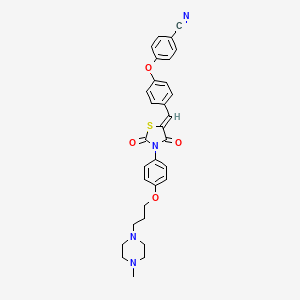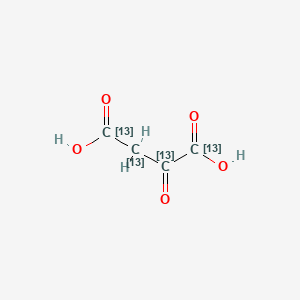
Tyrosinase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase-IN-1 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing monooxygenase involved in the biosynthesis of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and agriculture. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production and offering potential therapeutic benefits for conditions related to hyperpigmentation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-1 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary depending on the specific synthetic pathway, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Tyrosinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may include specific temperatures, pH levels, and the presence of catalysts to enhance the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxylated derivatives. Substitution reactions can result in various functionalized analogs of the compound.
科学研究应用
Tyrosinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-whitening products and as an additive in agricultural products to prevent browning in fruits and vegetables.
作用机制
Tyrosinase-IN-1 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin. This inhibition is achieved through various molecular interactions, including hydrogen bonding and coordination with the copper ions.
相似化合物的比较
Tyrosinase-IN-1 can be compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone. While these compounds also inhibit tyrosinase activity, this compound is noted for its higher potency and specificity. Additionally, this compound may exhibit fewer side effects and greater stability under various conditions, making it a more attractive option for certain applications.
List of Similar Compounds
Kojic Acid: A natural tyrosinase inhibitor derived from fungi.
Arbutin: A glycosylated hydroquinone found in certain plants.
Hydroquinone: A synthetic compound widely used in skin-lightening products.
Ellagic Acid: A polyphenol found in various fruits and nuts with tyrosinase inhibitory activity.
属性
分子式 |
C10H9N3O2S2 |
|---|---|
分子量 |
267.3 g/mol |
IUPAC 名称 |
5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+ |
InChI 键 |
RNSYZQZFZRNFIW-VZUCSPMQSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)










